CYP2A6 Inhibitory Potency Compared to the Non-Halogenated, Non-Hydroxylated Parent Scaffold
The 6-chloro-7-hydroxy substitution on the target compound is projected to significantly alter CYP2A6 binding affinity relative to the unsubstituted parent scaffold. The baseline compound, 3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one, is a known CYP2A6 inhibitor with a reported IC50 of 50 nM in human liver microsomes [1]. In the analog series 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, the addition of a 6-chloro substituent (Compound 5, IC50 = 1.2 µM) resulted in an approximately 30-fold decrease in CYP2A6 inhibitory potency compared to a highly potent 6-methoxy analog (Compound 10, IC50 = 0.04 µM), demonstrating that electronic and steric properties at the 6-position are powerful tuners of P450 engagement [2]. The target compound's 6-chloro-7-hydroxy pharmacophore is therefore expected to provide a defined, intermediate CYP2A6 inhibitory profile distinct from the unsubstituted parent.
| Evidence Dimension | In vitro CYP2A6 enzyme inhibition |
|---|---|
| Target Compound Data | N/A (No direct experimental data found for this specific compound; activity is inferred from class SAR) |
| Comparator Or Baseline | 3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one (IC50 = 50 nM) [1]; 6-chloro-3-(pyrrolidin-1-ylmethyl)chromen-2-one (CYP2A6 IC50 = 1.2 µM) [2] |
| Quantified Difference | The 6-chloro substituent in the pyrrolidinylmethyl series reduces CYP2A6 inhibition by ~24-fold compared to a 6-methoxy analog. The target compound is hypothesized to have a similarly attenuated CYP2A6 profile versus the 50 nM parent. |
| Conditions | Human liver microsome assays; coumarin 7-hydroxylation endpoint. |
Why This Matters
This is critical for procuring a chemical probe where reduced CYP2A6 liability is desired to minimize metabolic interference, as opposed to the more potent unsubstituted parent scaffold.
- [1] BindingDB BDBM50358746. CHEMBL596015 - IC50: 50 nM for CYP2A6 inhibition. View Source
- [2] Pisani, L., et al. (2013). A novel series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones as selective monoamine oxidase (MAO) A inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7656-7664. View Source
